

An In-depth Technical Guide to Branched Linkers for Protein Degradation

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Compound of Interest

Compound Name: *Tri(Amino-PEG5-amide)-amine*

Cat. No.: *B611472*

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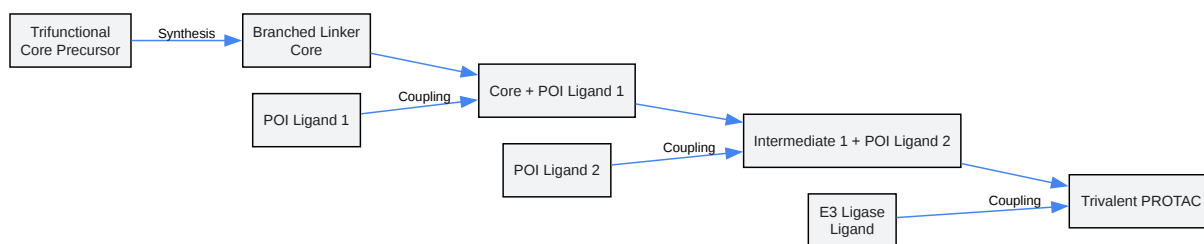
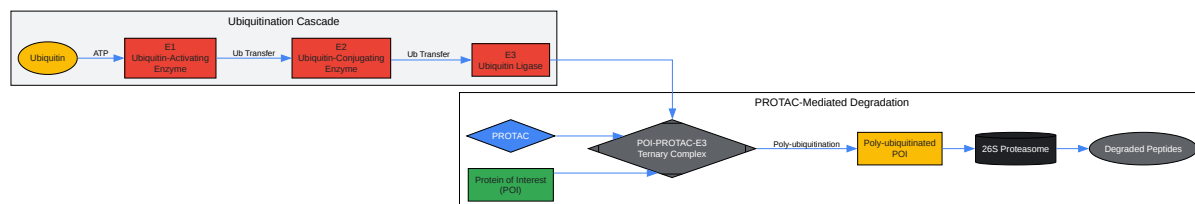
For Researchers, Scientists, and Drug Development Professionals

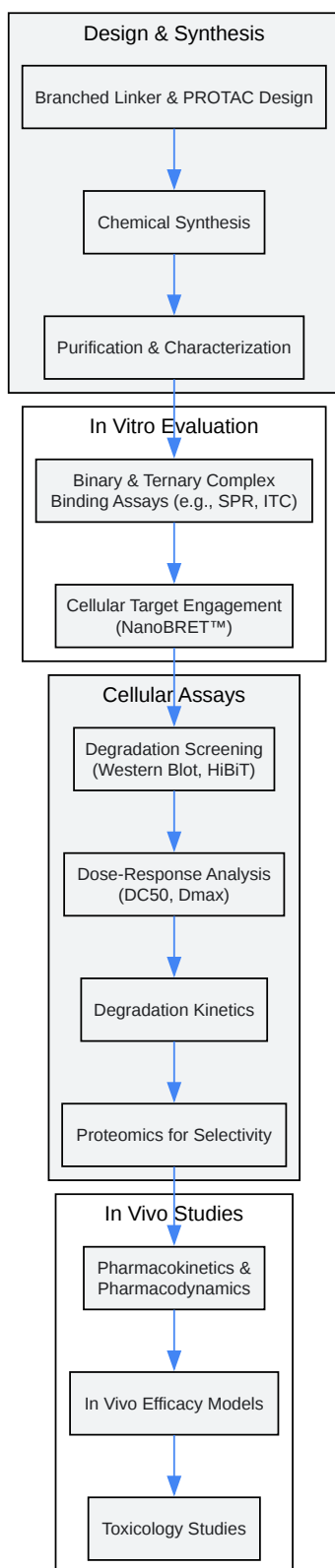
Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. While linear linkers, predominantly based on alkyl chains and polyethylene glycol (PEG), have been the historical workhorses of PROTAC design, there is a growing interest in more complex architectures, particularly branched linkers. This guide provides a comprehensive technical overview of branched linkers for protein degradation, detailing their design, synthesis, and impact on the efficacy and properties of protein degraders.

The Ubiquitin-Proteasome System: The Engine of Degradation

PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to appreciating the mechanism of action of these degraders. The UPS involves a three-enzyme cascade that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.^{[1][2][3][4][5]}





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